REACTION_CXSMILES
|
C([Li])CCC.[CH:6]([N:9]([CH:13]([CH3:15])[CH3:14])[CH2:10][C:11]#[CH:12])([CH3:8])[CH3:7].[C:16](=[O:18])=[O:17].O>CCCCCC.O1CCCC1.CO>[CH:6]([N:9]([CH:13]([CH3:15])[CH3:14])[CH2:10][C:11]#[C:12][C:16]([OH:18])=[O:17])([CH3:8])[CH3:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC#C)C(C)C
|
Name
|
|
Quantity
|
28.8 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hr at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude acid
|
Type
|
CUSTOM
|
Details
|
the insoluble salt was removed via filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was collected
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(CC#CC(=O)O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |